3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran
Description
3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran is a brominated ether derivative featuring a tetrahydrofuran backbone substituted with a 2-fluoroaryl group. This compound is structurally classified as an organic building block, commonly utilized in synthetic chemistry for constructing complex molecules in pharmaceuticals, agrochemicals, or materials science. Its reactivity is influenced by the electron-withdrawing fluorine substituent on the phenyl ring and the bromoethoxy moiety, which may participate in nucleophilic substitutions or cross-coupling reactions.
Properties
Molecular Formula |
C12H14BrFO2 |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
3-[2-bromo-1-(2-fluorophenyl)ethoxy]oxolane |
InChI |
InChI=1S/C12H14BrFO2/c13-7-12(16-9-5-6-15-8-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
InChI Key |
QXXKNBDRVRGJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC(CBr)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran typically involves the reaction of 2-bromo-1-(2-fluorophenyl)ethanol with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The bromine atom in the ethoxy group serves as a reactive site for nucleophilic substitution. Key observations :
-
Nucleophilic substitution : The bromine can be replaced by nucleophiles such as organotrifluoroborate salts under Brønsted acid catalysis (e.g., HBF₄). Reaction conditions typically involve tetrahydrofuran (THF) as a solvent and elevated temperatures (e.g., reflux) .
-
Yield and selectivity : Reactions with trifluoroborate salts yield substituted products in good to excellent yields (e.g., 78–93% for phenylacetylenetrifluoroborates) . Electron-rich substituents on the nucleophile enhance reactivity, while electron-deficient groups may reduce yields .
Table 1: Substitution Reactions with Trifluoroborate Salts
| Nucleophile Type | Yield Range | Reaction Conditions | Reference |
|---|---|---|---|
| Phenylacetylenetrifluoroborate | 78–93% | HBF₄, THF, reflux, 6–10 h | |
| Styryltrifluoroborate | 54–79% | HBF₄, THF, 80°C, 8–10 h |
Influence of Fluorophenyl Substituent
The 2-fluorophenyl group introduces electronic effects that modulate reactivity:
-
Electron-withdrawing effect : Fluorine’s electronegativity may stabilize adjacent electrophilic centers, potentially altering reaction rates in substitution or cycloaddition processes.
-
Steric effects : The fluorophenyl group’s spatial arrangement could influence regioselectivity in reactions involving the tetrahydrofuran ring or ethoxy chain.
Potential Reaction Pathways
While direct data for this specific compound is limited, analogous systems suggest:
-
Ring-opening reactions : Tetrahydrofuran’s cyclic ether structure may undergo acid- or base-catalyzed ring-opening, though the ethoxy chain’s bromine may compete as a reactive site .
-
Cycloadditions : The compound’s conjugated system (if present) could participate in pericyclic reactions, though no direct evidence exists in the provided sources .
Mechanistic Considerations
-
Catalyst role : Brønsted acids like HBF₄ likely stabilize oxocarbenium ion intermediates during substitution, enhancing nucleophilic attack .
-
Nucleophile behavior : Organotrifluoroborates and other nucleophiles react at the 2-position of the tetrahydrofuran ring in related systems, suggesting similar regioselectivity here .
Scientific Research Applications
3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets. The bromine and fluorophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine vs. Methyl vs. This contrasts with the p-tolyl (electron-donating methyl) group, which may stabilize intermediates in synthesis . The 3-bromophenyl analog’s bromine substituent adds steric bulk and polarizability, favoring cross-coupling reactions but increasing molecular weight .
Commercial and Practical Considerations
- Discontinued analogs (e.g., m-tolyl, 3-bromophenyl) indicate niche applications or synthetic hurdles, whereas the p-tolyl compound remains commercially viable . The target compound’s fluorine group may offer unique advantages in drug design due to enhanced metabolic stability and bioavailability.
Research Findings and Implications
Reactivity Trends : Electron-withdrawing substituents (F, Br) may accelerate nucleophilic displacements at the bromoethoxy site compared to electron-donating groups (methyl) .
Hazard Profiles : The p-tolyl compound includes hazard statements (e.g., "For research use only"), suggesting stringent handling requirements; fluorinated analogs may exhibit distinct toxicological properties requiring further study .
Biological Activity
3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring, which is known for its role in various biological activities. The presence of a bromo and a fluorine atom on the phenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing halogenated phenyl groups have shown promising activity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |
| Compound B | HCT-116 (Colon Cancer) | 0.78 | Cell cycle arrest at G1 phase |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound need further investigation.
The mechanisms by which compounds like this compound exert their effects include:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, often through the activation of caspases .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest, preventing cancer cells from proliferating effectively. This is often observed in studies where compounds induce G1 phase arrest in cell lines such as MCF-7 .
Study on Derivatives
A study focusing on derivatives of tetrahydrofuran compounds demonstrated that modifications to the phenyl ring significantly influenced biological activity. For example, substituents like bromine and fluorine were found to enhance the potency against specific cancer cell lines .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of these compounds. Research involving animal models has indicated that certain analogs exhibit significant tumor inhibition rates when administered at specific dosages, suggesting that further exploration into dosing regimens could yield beneficial results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
